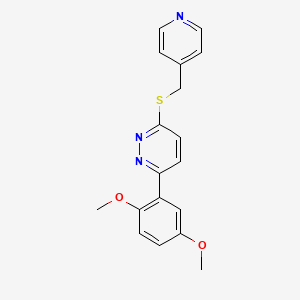

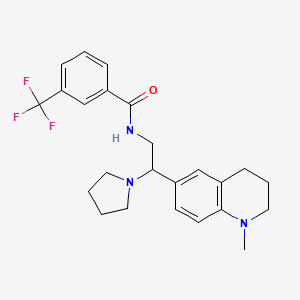

3-(2,5-二甲氧基苯基)-6-((吡啶-4-基甲基)硫代)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine" is a derivative of the pyridazine class, which is known for its interesting chemical and biological properties. Pyridazines are heterocyclic compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. One such method is the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, which can be accelerated under microwave conditions, as described in the synthesis of 3,6-di(pyridin-2-yl)pyridazines . Additionally, multi-component one-pot synthesis methods have been employed to create related compounds, such as the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and its derivatives .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For instance, the synthesis and crystal structures of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines have been reported, highlighting the presence of intermolecular interactions and the influence of substituents on the dihedral angles within the molecule .

Chemical Reactions Analysis

Pyridazine derivatives can undergo a range of chemical reactions, including cycloadditions, alkylation, and reactions with hydrazine or other nitrogen-containing reagents. These reactions can lead to the formation of various functionalized pyridazine compounds with potential biological activity . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the pyridazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the photophysical and electrochemical properties of pyridazine compounds have been studied, revealing insights into their charge transfer transitions and redox behavior . Additionally, the basicity and stability of these compounds can vary depending on the electron density in the ring, which affects their antioxidant properties . The antibacterial and antifungal activities of some pyridazine derivatives have also been evaluated, demonstrating their potential as antimicrobial agents .

科学研究应用

合成和生物活性

抗炎、镇痛和抗惊厥活性: 源自二甲氧基苯并呋喃的新型化合物表现出显着的抗炎、镇痛和抗惊厥活性。这些化合物通过各种化学反应合成,包括维尔斯迈尔-哈克反应和与肼衍生物的反应 (El-Sawy 等,2014)。

抗氧化、抗肿瘤和抗菌活性: 通过缩合反应合成的含硒偶氮噻唑分散染料在抗氧化活性、针对艾氏腹水癌细胞系的抗肿瘤活性以及针对各种病原菌和真菌的抗菌活性方面表现出高效率 (Khalifa 等,2015)。

材料科学应用

水氧化催化剂: 已合成了一系列包含哒嗪衍生物的 Ru 络合物,用于水氧化。这些络合物在水溶液中表现出氧释放,表明它们在能源相关应用中具有潜在用途 (Zong 和 Thummel,2005)。

电致变色材料: 已开发出采用噻吩衍生物和吡啶并[4,3-b]哒嗪作为受体单元的供体-受体聚合电致变色材料。这些材料在近红外区域表现出高着色效率、快速的响应时间和显著的透射率变化,适用于近红外电致变色器件 (Zhao 等,2014)。

属性

IUPAC Name |

3-(2,5-dimethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-22-14-3-5-17(23-2)15(11-14)16-4-6-18(21-20-16)24-12-13-7-9-19-10-8-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSWWMPJBDXTEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)

![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)

![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)